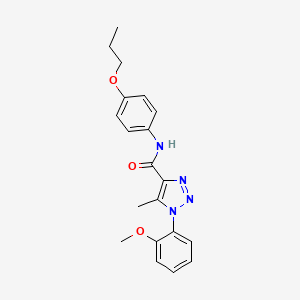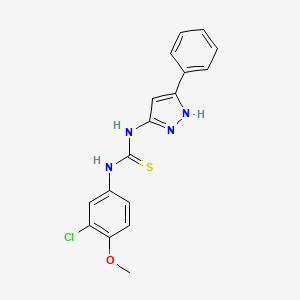
2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide
Vue d'ensemble
Description
2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide is a useful research compound. Its molecular formula is C25H21FN2O and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methyl-4-quinolinecarboxamide is 384.16379146 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
Quinoline-2-carboxamide derivatives, including compounds closely related to the requested molecule, have been evaluated as potential radioligands for positron emission tomography (PET) imaging. These compounds target peripheral benzodiazepine type receptors (PBR) and offer a non-invasive method for assessing PBR in vivo, which could be significant for neurological research and diagnostic applications (Matarrese et al., 2001).
Chemosensors for Metal Ions
Quinoline derivatives have been utilized in the design of chemosensors capable of detecting metal ions like Zn2+. These chemosensors operate through fluorescence enhancement in aqueous solutions and have applications in monitoring metal concentrations in biological and environmental samples, highlighting their importance in health and environmental sciences (Park et al., 2015).
Synthetic Methodologies and Reactivity Studies
Research into the synthesis and transformations of quinoline derivatives, including aminoquinolines, has yielded valuable insights into their potential as fluorophores, antioxidants, and radioprotectors. These studies not only expand the chemical toolkit available for quinoline modification but also open new avenues for their application in biochemistry, medicine, and material science (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitumor Agents
Quinoline carboxamides have shown promising antibacterial and cytotoxic activities. The design of N-1 substituted quinoline derivatives has led to compounds with potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds have demonstrated efficacy as antitumor agents, with specific derivatives showing significant activity against various cancer cell lines, underscoring their potential in developing new therapeutic agents (Kuramoto et al., 2003; Deady et al., 2003).
ATM Kinase Inhibitors
The discovery of 3-quinoline carboxamides as potent, selective inhibitors of ataxia telangiectasia mutated (ATM) kinase highlights another critical area of application. These inhibitors offer a new approach to targeting ATM kinase, a key player in the DNA damage response pathway, providing insights into cancer treatment strategies and the development of novel oncology therapeutics (Degorce et al., 2016).
Propriétés
IUPAC Name |
2-(4-ethylphenyl)-N-(2-fluorophenyl)-3-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O/c1-3-17-12-14-18(15-13-17)24-16(2)23(19-8-4-6-10-21(19)27-24)25(29)28-22-11-7-5-9-20(22)26/h4-15H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVMZOYXJXGNMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-(4-chlorophenyl)-2-({[4-(methylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4607576.png)
![N-(3,4-dimethylphenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4607588.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4607592.png)


![1-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4607600.png)

![2-methyl-3-[(phenylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4607619.png)
![N-(3-ethoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4607625.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-chlorobenzamide](/img/structure/B4607628.png)
![Methyl 1-[3-(methanesulfonamido)-4-methylbenzoyl]piperidine-4-carboxylate](/img/structure/B4607631.png)

![N-(4-BROMOPHENYL)-2-{4-[2-({[2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)ETHYL]PIPERAZINO}ACETAMIDE](/img/structure/B4607636.png)
![5-{[(2-hydroxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4607651.png)
